2-[2-(4-methoxyphenyl)ethyl]-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
Description
This compound belongs to the isoindole-1,3-dione carboxamide class, characterized by a bicyclic isoindole core fused with a dioxo group and a carboxamide substituent. The structure includes a 4-methoxyphenylethyl chain linked to the isoindole ring and a 1-methylpyrazole moiety at the carboxamide position. Structural analogs suggest that the methoxy group may enhance solubility, while the pyrazole ring could contribute to target selectivity .
Properties
Molecular Formula |
C22H20N4O4 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-N-(1-methylpyrazol-4-yl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C22H20N4O4/c1-25-13-16(12-23-25)24-20(27)15-5-8-18-19(11-15)22(29)26(21(18)28)10-9-14-3-6-17(30-2)7-4-14/h3-8,11-13H,9-10H2,1-2H3,(H,24,27) |
InChI Key |
GFTWZGQTMKSBAL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenyl)ethyl]-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoindole Core: This can be achieved through the cyclization of appropriate phthalic anhydride derivatives.
Attachment of the Pyrazole Moiety: This involves the reaction of the isoindole intermediate with a pyrazole derivative under suitable conditions.
Introduction of the Methoxyphenyl Group: This step typically involves a Friedel-Crafts alkylation reaction to attach the methoxyphenyl group to the ethyl chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxyphenyl)ethyl]-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoindole core and subsequent functionalization. The synthetic pathway often includes:
- Formation of Isoindole: Using precursors such as phthalic anhydride and amines.
- Functionalization: Introducing the 4-methoxyphenyl group and pyrazole moiety through nucleophilic substitutions or coupling reactions.
The detailed reaction conditions and yields can vary based on the specific method employed, with several studies reporting successful syntheses with high purity and yield.
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds containing isoindole and pyrazole structures. For instance:
- Mechanistic Insights: Research indicates that modifications to the pyrazole ring can enhance cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis in cancer cells has been a focal point of research, with findings suggesting that it may inhibit key signaling pathways involved in tumor growth .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens. Studies highlight its effectiveness against both gram-positive and gram-negative bacteria, suggesting potential applications in treating infections .
CNS Disorders
Given its structural similarities to known pharmacophores for central nervous system (CNS) disorders, this compound is being explored for its potential as an allosteric modulator of G protein-coupled receptors (GPCRs). This approach could lead to novel treatments for conditions such as anxiety and depression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key findings include:
- Substituent Effects: Variations in the 4-methoxyphenyl group significantly influence biological activity, with certain substitutions enhancing potency against cancer cell lines.
- Dioxo Group Influence: The presence of the dioxo moiety is critical for maintaining activity, possibly through interactions with biological targets .
Case Studies
Several case studies illustrate the compound's applications:
Mechanism of Action
The mechanism of action of 2-[2-(4-methoxyphenyl)ethyl]-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Structural Analog Analysis
Substituent Impact on Solubility and Bioavailability
- The 4-methoxyphenylethyl group in the target compound likely improves aqueous solubility compared to the 4-dodecylphenyl substituent in 84696-86-6, which is highly lipophilic and may limit systemic distribution .
- The 1-methylpyrazole group (common in all compounds) is a critical pharmacophore for target engagement, as seen in kinase inhibitors like crizotinib .
Electronic and Steric Effects Electron-donating groups (e.g., methoxy in the target compound) may enhance interaction with polar binding pockets, whereas electron-withdrawing groups (e.g., chlorine in ) improve metabolic stability.
Biological Activity Trends
- Compounds with benzothiazole (e.g., ) or chlorinated aryl groups (e.g., ) often exhibit stronger anticancer or antimicrobial activity due to enhanced target affinity and resistance to oxidative metabolism.
- Isoindole-1,3-dione derivatives (target compound and 84696-86-6) are less studied but show promise in modulating protein-protein interactions .
Biological Activity
The compound 2-[2-(4-methoxyphenyl)ethyl]-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves a multi-step process that typically includes the formation of the isoindole core followed by the introduction of the pyrazole and methoxyphenyl moieties. Various methods have been reported for synthesizing related compounds, which may provide insights into optimizing the synthesis of this specific compound.
Anticancer Properties
Research has indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of isoindole have shown efficacy against various cancer cell lines, including lung (A549) and leukemia (HL-60) cells. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth and proliferation.
Anti-inflammatory Effects
Compounds structurally related to 2-[2-(4-methoxyphenyl)ethyl]-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide have demonstrated anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer cell proliferation.
- Modulation of Apoptosis : The compound may induce apoptosis in cancer cells through activation of intrinsic pathways.
- Antioxidant Activity : Some derivatives display antioxidant properties that contribute to their protective effects against oxidative stress in cells.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Study on Antitumor Activity : A recent study assessed a series of isoindole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that modifications at the pyrazole position significantly enhanced activity against breast cancer cells (IC50 = 12 µM) .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of similar compounds, revealing that some derivatives reduced inflammation markers by over 50% in murine models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
